4-(Difluoromethoxy)biphenyl
Overview
Description
4-(Difluoromethoxy)biphenyl, also known as DFMB, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been found to have various applications in the field of biochemistry and pharmacology. In
Scientific Research Applications
Synthesis and Characterization :
- Synthesis and characterization of new ketooximes and their complexes involving biphenyl derivatives (Karipcin & Arabali, 2006).
Organic Electronics :
- Development of high-efficiency green and sky blue phosphorescent OLEDs using electron-rich 4-substituted spirobifluorenes (Quinton et al., 2017).
Environmental Science :
- Degradation mechanism of dioxins during mechanochemical treatment, involving chlorobiphenyls (Nomura et al., 2005).
Liquid Crystals :
- Investigation into the structure, flexibility, and mesogenic properties of biphenyl derivatives, including 4-methoxy-4′-cyanobiphenyl and its fluorinated derivatives (Emsley et al., 1994).
Vibrational Spectra Analysis :
- Study of the vibrational spectra of difluorobiphenyl-d8 and its implications on the structure of biphenyls (Pulham & Steele, 1984).
Pharmacology and Toxicology :
- Research on halogen substituents at the 4- and 4'-positions of biphenyl and their influence on hepatic function in rats (Ecobichon et al., 1977).
Safety and Hazards
Future Directions
Future research directions should focus on difluoromethylation that makes use of inexpensive reagents, feedstock chemicals, and operationally simple procedures . Additionally, the precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this field .
Mechanism of Action
Target of Action
A similar compound, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (dgm), has been studied for its effects on pulmonary fibrosis . It targets the Transforming Growth Factor-β1 (TGF-β1) induced epithelial–mesenchymal transformation (EMT) of type 2 lung epithelial cells . EMT plays a key role in the pathogenesis of pulmonary fibrosis .
Mode of Action
The related compound dgm inhibits the expression of proteins such as α-sma, vimentin, and collagen ⅰ and increases the expression of e-cadherin . This suggests that 4-(Difluoromethoxy)biphenyl might interact with its targets in a similar manner, leading to changes in protein expression.
Biochemical Pathways
The related compound dgm has been shown to affect the tgf-β1/smad pathway, which plays a crucial role in fibrosis .
Result of Action
The related compound dgm has been shown to attenuate tgf-β1-induced emt in a549 cells and bleomycin-induced pulmonary fibrosis in rats .
Action Environment
It is known that the outcomes of chemical reactions can be restricted by the reaction environment .
Properties
IUPAC Name |
1-(difluoromethoxy)-4-phenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c14-13(15)16-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQOBTBELMMKJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570929 | |
Record name | 4-(Difluoromethoxy)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90570929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175838-98-9 | |
Record name | 4-(Difluoromethoxy)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90570929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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